Synthetic Yield and Purity: Industrial Grignard Route vs. Legacy Methods
An industrial patent (Indian Patent Application) reports that cyclopropyl 2-fluorobenzyl ketone prepared via Grignard reaction of 2-fluorobenzyl magnesium chloride with cyclopropanecarboxylic acid dimethylamide delivered a yield of 79.8% with GC purity of 97.7% after simple vacuum distillation (Example 4) [1]. In contrast, the same patent documents that reproducing a prior-art method using cyclopropanecarbonyl chloride at −70 °C yielded only 5% product (Example 10), while use of cyclopropanecarbonitrile yielded 16.5% product with abundant side products (Example 11) [2]. The dimethylamide route thus delivers a ~4.8-fold yield improvement over the best prior-art nitrile route and an ~16-fold improvement over the acid-chloride method.
| Evidence Dimension | Isolated yield of cyclopropyl 2-fluorobenzyl ketone |
|---|---|
| Target Compound Data | 79.8% yield, 97.7% GC purity (colourless oil) |
| Comparator Or Baseline | Prior-art cyclopropanecarbonitrile route: 16.5% yield; cyclopropanecarbonyl chloride route: 5% yield; legacy acid-chloride route: 39% yield |
| Quantified Difference | 4.8-fold higher yield vs. prior-art nitrile route; 16-fold vs. acid-chloride route |
| Conditions | Grignard reaction using 2-fluorobenzyl chloride, magnesium, cyclopropanecarboxylic acid dimethylamide in Et₂O/THF, followed by aqueous HCl quench and vacuum distillation |
Why This Matters
For bulk procurement, the demonstrated industrial route directly correlates with cost-of-goods, as a 79.8% yield with simple purification translates to substantially lower per-kilogram pricing compared to routes yielding ≤16.5% that require chromatographic purification, making this compound procurable at process scale.
- [1] Patent Example 4: Preparation of cyclopropyl 2-fluorobenzyl ketone. In 'Process for the Preparation of Pharmaceutical Intermediates,' Indian Patent Application, lines 210-227. Yield: 46.6 g (79.8%), GC content 97.7%, refractive index nD²⁰ = 1.5169. View Source
- [2] Patent Description, lines 132-139: Comparative Examples 10 and 11 demonstrating 5% and 16.5% yields when using cyclopropanecarbonyl chloride or cyclopropanecarbonitrile, respectively, with 2-fluorobenzyl magnesium chloride. View Source
